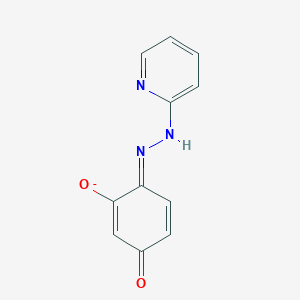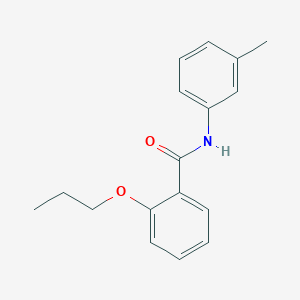![molecular formula C18H19N3O3S2 B268795 N-(tetrahydro-2-furanylmethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide](/img/structure/B268795.png)
N-(tetrahydro-2-furanylmethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tetrahydro-2-furanylmethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide, commonly known as TFB-TAM, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TFB-TAM is a synthetic compound that is used to inhibit the activity of cancer cells and has been shown to have promising results in preclinical studies.
Mechanism of Action
TFB-TAM works by inhibiting the activity of Hsp90, a protein that is essential for the survival of cancer cells. Hsp90 is responsible for stabilizing and activating client proteins that are involved in cell growth and survival. By blocking the activity of Hsp90, TFB-TAM prevents the activation of these client proteins, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
TFB-TAM has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TFB-TAM has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, TFB-TAM has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFB-TAM is its potent anti-cancer activity and minimal toxicity in normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of TFB-TAM is its complex synthesis method, which requires expertise in organic chemistry. Additionally, TFB-TAM has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the research and development of TFB-TAM. One area of focus is the optimization of its synthesis method to make it more efficient and cost-effective. Another area of focus is the investigation of its safety and efficacy in clinical trials. Additionally, TFB-TAM could be combined with other cancer therapies to enhance its anti-cancer activity. Finally, TFB-TAM could be further studied to understand its mechanism of action and identify potential biomarkers for patient selection.
Synthesis Methods
The synthesis of TFB-TAM involves several steps and requires expertise in organic chemistry. The process involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with 4-aminobenzoyl chloride to form 4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoyl chloride. The final step involves the reaction of this intermediate with tetrahydro-2-furanylmethylamine to form TFB-TAM.
Scientific Research Applications
TFB-TAM has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of cancer cells by blocking the binding of the protein Hsp90 to its client proteins, which are essential for the survival of cancer cells. TFB-TAM has been shown to have potent anti-cancer activity in preclinical studies, and it is being actively investigated as a potential drug candidate for cancer therapy.
properties
Product Name |
N-(tetrahydro-2-furanylmethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide |
|---|---|
Molecular Formula |
C18H19N3O3S2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[[4-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H19N3O3S2/c22-16(19-11-14-3-1-9-24-14)12-5-7-13(8-6-12)20-18(25)21-17(23)15-4-2-10-26-15/h2,4-8,10,14H,1,3,9,11H2,(H,19,22)(H2,20,21,23,25) |
InChI Key |
CGIQNKGNNATPNT-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268713.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)

![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)
![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)
![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)

![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)